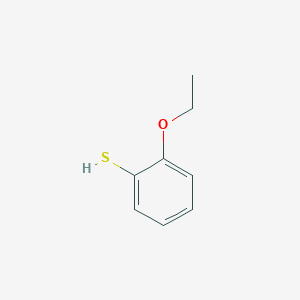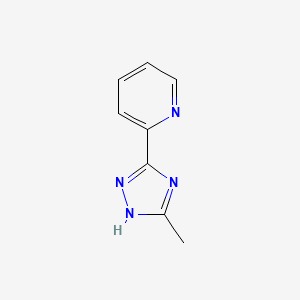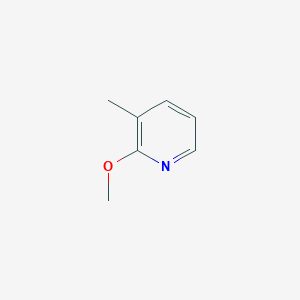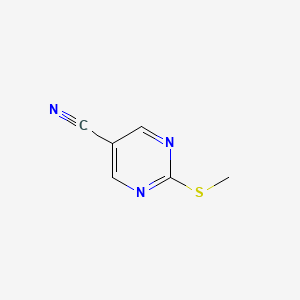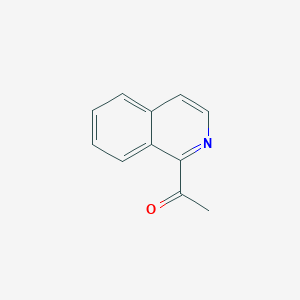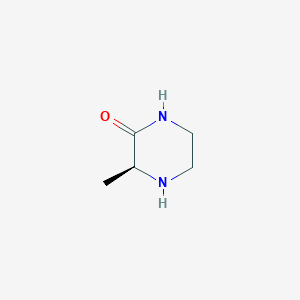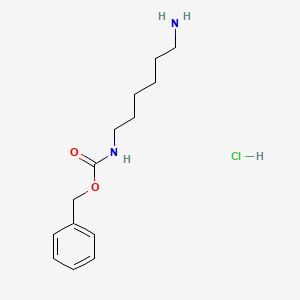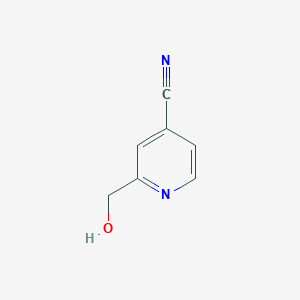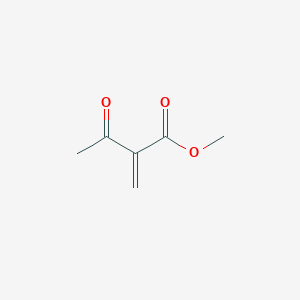
Methyl 2-methylidene-3-oxobutanoate
Übersicht
Beschreibung
“Methyl 2-methylidene-3-oxobutanoate” is an organic compound. In organic chemistry, a methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The molecular formula of “Methyl 2-methylidene-3-oxobutanoate” is C6H8O3 .
Synthesis Analysis
“Methyl 2-oxobutanoate” can be used as a starting material to synthesize indole derivatives via Fischer indolization of arylhydrazines . The synthesis method of a similar compound, methoxy ethyl 2- (3-nitrobenzylidene)acetacetate, involves adding concentrated sulfuric acid to methoxy ethyl acetacetate under stirring, then adding ethyl acetate .Molecular Structure Analysis
The molecular structure of “Methyl 2-methylidene-3-oxobutanoate” can be represented as a 2D or 3D model . The molecular weight of this compound is 128.13 g/mol.Physical And Chemical Properties Analysis
“Methyl 2-methylidene-3-oxobutanoate” has a molecular weight of 128.13 g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Stereoselective Reduction by Bacteria
- Summary of Application: More than 450 bacterial strains were examined for their ability to reduce ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate .
- Methods of Application: The reduction of ethyl 2-methyl-3-oxobutanoate was done with the bacterium Klebsiella pneumoniae IFO 3319 in a 200-liter fermentor .
- Results: Two kilograms of ethyl 2-methyl-3-oxobutanoate was converted to ethyl (2R,3S) 3-hydroxy-2-methylbutanoate with 99% diastereoisomeric excess (d.e.), >99% enantiomeric excess (e.e.), and 99% chemical yield .
2. Asymmetric Reduction by Fungi
- Summary of Application: The fungus Penicillium purpurogenum was found to reduce ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols .
- Methods of Application: The reduction was carried out using the fungus Penicillium purpurogenum .
- Results: The reduction resulted in the corresponding alcohols with the diastereomer (anti/syn) ratio of 93/7 with the enantiomeric excess of anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters of 90 and >99 ee%, respectively .
3. Synthesis of Pyridine Derivatives
- Summary of Application: The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate affords various pyridine derivatives .
- Methods of Application: The reaction was carried out with 2-cyano-3-(x-nitrophenyl)prop-2-enamides and methyl 3-oxobutanoate .
- Results: The reaction resulted in the formation of various pyridine derivatives, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6 oxopiperidine-3-carboxylates, methyl 4-aryl-3-carbamoyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, and methyl 4-aryl-3 hydroxy- 6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates .
4. Asymmetric Synthesis
- Summary of Application: Three short-chain alcohol dehydrogenases from Burkholderia gladioli were discovered for their great potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate .
- Methods of Application: The transformation was carried out using three short-chain alcohol dehydrogenases from Burkholderia gladioli .
- Results: This is the first report of recombinant enzymes capable of achieving this reaction with the highest enantio- and diastereo-selectivity .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-methylidene-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)7)6(8)9-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYSSUGQXWWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510556 | |
| Record name | Methyl 2-methylidene-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylidene-3-oxobutanoate | |
CAS RN |
4188-88-9 | |
| Record name | Methyl 2-methylidene-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





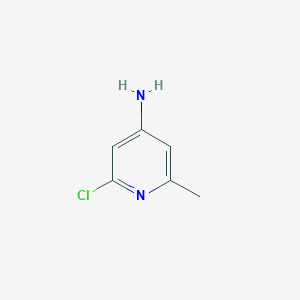
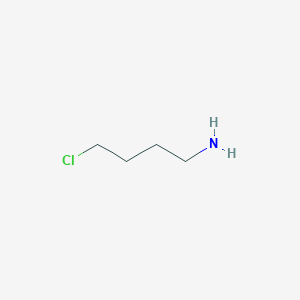
![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)
